2,3,4-Tribromoaniline
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Overview
Description
2,3,4-Tribromoaniline is an organic compound with the molecular formula C6H4Br3N. It is a brominated derivative of aniline, characterized by the presence of three bromine atoms attached to the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Tribromoaniline can be synthesized through the bromination of aniline. The process involves dissolving aniline in glacial acetic acid and then adding bromine solution dropwise. This reaction is exothermic and requires cooling to control the temperature .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is typically recrystallized from methanol to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Tribromoaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions on the benzene ring
Common Reagents and Conditions
Bromination: Bromine in glacial acetic acid.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted anilines.
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Scientific Research Applications
2,3,4-Tribromoaniline is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Used in the development of drugs and therapeutic agents.
Agrochemicals: Employed in the synthesis of pesticides and herbicides.
Fire-Extinguishing Agents: Utilized in the formulation of flame retardants
Mechanism of Action
The mechanism of action of 2,3,4-Tribromoaniline involves its interaction with molecular targets through nucleophilic substitution and electrophilic aromatic substitution. The bromine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The amino group can form hydrogen bonds, influencing the compound’s behavior in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tribromoaniline: Another brominated aniline with bromine atoms at different positions.
2,3,5-Tribromoaniline: Similar structure but different bromine atom positions.
2,4-Dibromoaniline: Contains two bromine atoms instead of three.
Uniqueness
2,3,4-Tribromoaniline is unique due to its specific bromine atom positions, which influence its reactivity and applications. The presence of three bromine atoms enhances its electrophilic properties, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C6H4Br3N |
---|---|
Molecular Weight |
329.81 g/mol |
IUPAC Name |
2,3,4-tribromoaniline |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 |
InChI Key |
MDRUKDLYOLTXBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Br)Br |
Origin of Product |
United States |
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